![molecular formula C15H17ClNO2P B12603922 Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-52-0](/img/structure/B12603922.png)
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is a chemical compound that features a phosphinate group attached to a propyl chain, which is further connected to a 6-chloropyridin-3-ylmethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with phenylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The phosphinate group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The phosphinate group can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridinylboronic acid: Similar in structure but contains a boronic acid group instead of a phosphinate group.
N-[(6-chloropyridin-3-yl)methyl]methylamine: Contains an amine group instead of a phosphinate group.
Uniqueness
Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is unique due to its combination of a phosphinate group with a 6-chloropyridin-3-ylmethyl group and a phenyl group.
Properties
CAS No. |
918138-52-0 |
|---|---|
Molecular Formula |
C15H17ClNO2P |
Molecular Weight |
309.73 g/mol |
IUPAC Name |
2-chloro-5-[[phenyl(propoxy)phosphoryl]methyl]pyridine |
InChI |
InChI=1S/C15H17ClNO2P/c1-2-10-19-20(18,14-6-4-3-5-7-14)12-13-8-9-15(16)17-11-13/h3-9,11H,2,10,12H2,1H3 |
InChI Key |
VTVVCFPFZFKZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


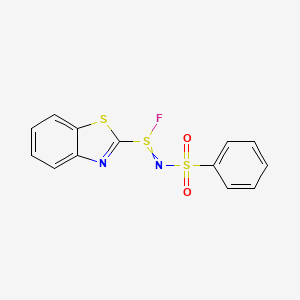
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
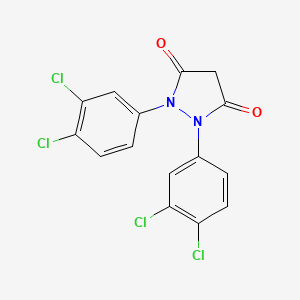
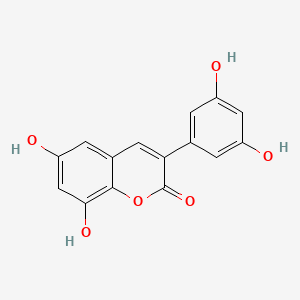
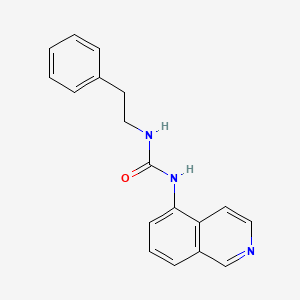
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
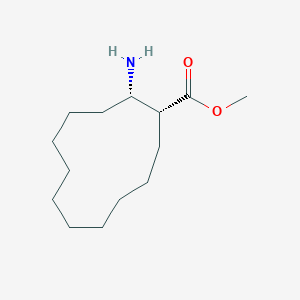
propanedinitrile](/img/structure/B12603886.png)
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
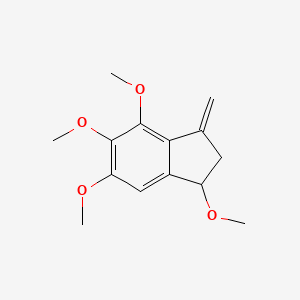

![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
